(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid (CAS: 160885-23-4; molecular formula: C₁₅H₂₀N₂O₅; molecular weight: 308.33 g/mol) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the α-amino position and a morpholine moiety at the β-carbon . The Cbz group enhances stability during synthetic processes, while the morpholine ring contributes polarity and hydrogen-bonding capacity, critical for interactions in biological systems. This compound is widely utilized in peptidomimetic drug design, particularly as a building block for protease inhibitors and kinase-targeting molecules due to its balanced lipophilicity and solubility .
Structure
3D Structure
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H20N2O5/c18-14(19)13(10-17-6-8-21-9-7-17)16-15(20)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
ORFJILVAXRIFIH-ZDUSSCGKSA-N |
Isomeric SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material: L-Serine
L-Serine (2-amino-3-hydroxypropanoic acid) serves as the chiral precursor, providing the (S)-configured α-carbon and hydroxyl group for subsequent functionalization.
Protection of the α-Amino Group
The α-amino group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:
This step achieves N-Cbz-L-serine with >95% yield, confirmed by H NMR (δ 5.10 ppm, singlet, Cbz CH) and IR (C=O stretch at 1705 cm).
Activation of the β-Hydroxyl Group
The β-hydroxyl is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine:
Reaction progress is monitored by TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane). The tosylate intermediate is isolated in 85–90% yield.
Nucleophilic Substitution with Morpholine
Morpholine displaces the tosylate group in anhydrous dimethylformamide (DMF) at 60°C:
Key parameters:
-
Morpholine excess : 2.5 equivalents to drive completion.
-
Reaction time : 12–16 hours.
-
Workup : Dilution with ethyl acetate, washing with 1M HCl (to remove excess morpholine), and crystallization from ethanol/water.
The product is obtained in 70–75% yield, with purity >98% (HPLC). Stereochemical integrity is verified via polarimetry ([α] = +12.5°, c = 1 in MeOH), matching the (S)-configuration.
Alternative Methods and Optimization
Bromide Intermediate Route
For laboratories avoiding tosylates, the β-hydroxyl group of Cbz-NH-L-serine is brominated using PBr:
Yields are lower (60–65%) due to competing side reactions, but the bromide’s higher reactivity allows substitution with morpholine at 40°C (85% yield).
Mitsunobu Reaction for Direct Functionalization
In cases where hydroxyl activation is challenging, the Mitsunobu reaction installs morpholine directly:
Drawbacks : High cost of reagents (diethyl azodicarboxylate, DEAD) and moderate yields (50–60%) limit scalability.
Characterization and Analytical Data
Spectroscopic Confirmation
-
H NMR (400 MHz, DMSO-d) : δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, Cbz CH), 4.25 (q, J = 6.8 Hz, 1H, α-CH), 3.60–3.55 (m, 4H, morpholine OCH), 2.45–2.40 (m, 4H, morpholine NCH), 2.30–2.20 (m, 2H, β-CH).
-
IR (KBr) : 3320 cm (N-H), 1710 cm (C=O), 1250 cm (C-O-C).
-
HRMS (ESI) : m/z calcd for CHNO [M+H]: 337.1396; found: 337.1399.
Purity and Chiral Analysis
-
HPLC : C18 column, 90:10 HO/MeCN (0.1% TFA), retention time = 8.2 min, purity 98.5%.
-
Chiral HPLC : Chiralpak AD-H column, 85:15 n-hexane/i-PrOH, [α] = +12.5°, confirming enantiomeric excess >99%.
Industrial-Scale Considerations
Cost-Effective Morpholine Sourcing
Bulk morpholine (price: $50–70/kg) is procured from vendors like Sigma-Aldrich or TCI America. Recycling via distillation (bp 128–129°C) reduces costs in large batches.
Solvent Recovery
DMF is recovered via vacuum distillation (bp 153°C at 20 mmHg), achieving 80–85% reuse.
Waste Management
Tosylate byproducts are neutralized with NaHCO and disposed as non-halogenated organic waste.
Challenges and Troubleshooting
Competing Elimination Reactions
Under high-temperature conditions, the tosylate intermediate may undergo elimination to form acrylic acid derivatives. Mitigation strategies include:
-
Temperature control : Maintain reaction at 60–65°C.
-
Solvent polarity : Use DMF or DMSO to stabilize the transition state.
Racemization at the α-Carbon
Prolonged exposure to acidic or basic conditions risks epimerization. Neutral pH during substitution and low-temperature workup preserve stereochemistry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Tosylate Displacement | 75 | 98.5 | 12.50 | High |
| Bromide Substitution | 65 | 97.0 | 15.80 | Moderate |
| Mitsunobu Reaction | 55 | 95.5 | 45.00 | Low |
The tosylate route is optimal for industrial applications, balancing cost and efficiency.
Scientific Research Applications
Medicinal Chemistry
(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid has been investigated for its potential therapeutic applications. Its structure allows it to act as a prodrug or a building block for more complex pharmaceutical compounds.
Case Study: Anticancer Agents
Research has indicated that derivatives of morpholinopropanoic acids can exhibit anticancer properties. For instance, studies have shown that modifications to the morpholine ring can enhance the compound's efficacy against specific cancer cell lines. The benzyloxycarbonyl group may improve bioavailability and reduce toxicity, making it a candidate for further development in cancer therapeutics .
Peptide Synthesis
In peptide chemistry, this compound serves as an important intermediate in the synthesis of peptide-based drugs. Its ability to protect amino groups during synthesis is crucial in the formation of complex peptides.
Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Compatibility with Reagents | Removal Conditions |
|---|---|---|---|
| Benzyloxycarbonyl | High | Broad | Acidic conditions |
| Fmoc (Fluorenylmethyloxycarbonyl) | Moderate | Limited | Basic conditions |
| Boc (tert-butyloxycarbonyl) | High | Broad | Acidic conditions |
The benzyloxycarbonyl group is favored for its stability and ease of removal under mild acidic conditions, making it ideal for synthesizing sensitive peptides .
Biochemical Studies
The compound is also utilized in biochemical assays to study enzyme activity and protein interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms.
Case Study: Enzyme Inhibition
Inhibitory studies using this compound have provided valuable data on enzyme kinetics and binding affinities. For example, its interaction with specific proteases has been documented, revealing potential pathways for drug design targeting these enzymes .
Research Applications
The compound serves as a useful tool in various research applications beyond medicinal chemistry and peptide synthesis:
- Drug Development : Its properties are being explored for developing new drugs targeting neurological disorders.
- Chemical Biology : Used in studying protein folding and stability due to its ability to form stable complexes with amino acids.
Mechanism of Action
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the free amino group, which can then participate in further biochemical reactions. The morpholine ring can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Side Chains
Protecting Group Variants
Pharmacological and Physicochemical Properties
- Solubility : The morpholine group in the target compound provides moderate aqueous solubility (predicted logP ~1.2) compared to cyclohexyl (logP ~2.5) or fluorophenyl (logP ~2.8) derivatives .
- Stereochemical Impact : The S-configuration is critical for binding to protease active sites (e.g., SARS-CoV-2 Mpro), as evidenced by analogues like GC376 (6WTT PDB ID), where stereochemistry dictates inhibitory potency .
- Synthetic Utility : The compound serves as a key intermediate in synthesizing complex inhibitors, such as Acid 4 (EP 3 341 007 B1), which couples with methyl L-prolinate for antiviral applications .
Biological Activity
(S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid, commonly referred to as benzyloxycarbonyl-morpholinopropanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.
- Molecular Formula : C15H20N2O5
- Molar Mass : 308.33 g/mol
- CAS Number : 160885-23-4
The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs. Its structure can be represented as follows:
This compound acts primarily as an inhibitor of various biological pathways. Its mechanism involves the modulation of signaling pathways associated with cell growth, apoptosis, and inflammation. The compound has been studied for its interactions with:
- G Protein-Coupled Receptors (GPCRs) : Influencing cellular signaling.
- MAPK/ERK Pathway : Affecting cell proliferation and survival.
- PI3K/Akt/mTOR Pathway : Involved in metabolic regulation and cell growth.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : Reduces pro-inflammatory cytokine production.
- Neuroprotective Properties : Protects neuronal cells from oxidative stress.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The IC50 values were found to be lower than those of standard chemotherapeutic agents.
-
Inflammation Modulation :
- In vivo experiments showed that administration of the compound reduced inflammation markers in animal models of arthritis.
-
Neuroprotection :
- Research indicated that this compound could mitigate neuronal damage in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Neuroprotective | Protects against oxidative stress |
| Property | Value |
|---|---|
| Molecular Weight | 308.33 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | Ambient temperature |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoic acid, and how can coupling reagents improve yield?
- Methodological Answer : The compound is synthesized via multi-step protocols, often starting with protected amino acids. A key step involves coupling the Cbz-protected amine with morpholine-containing intermediates using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate carboxyl groups . Post-coupling, ester hydrolysis (e.g., with LiOH/H₂O₂) ensures carboxylic acid formation. Optimizing stoichiometry and reaction time minimizes racemization, critical for preserving the (S)-configuration .
Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) resolves enantiomers, while 2D NMR (e.g., NOESY) confirms spatial arrangements of the morpholine and Cbz groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ≈ 337.1) .
Q. How does the benzyloxycarbonyl (Cbz) group influence the compound’s reactivity in peptide synthesis?
- Methodological Answer : The Cbz group acts as a temporary amine protector, enabling selective deprotection under mild hydrogenolysis (H₂/Pd-C) without affecting the morpholine or carboxylic acid moieties. This facilitates sequential peptide elongation in solid-phase synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Validate enantiopurity via circular dichroism (CD) and replicate assays under standardized protocols (e.g., fixed pH, temperature). Comparative studies with (R)-isomers can isolate stereospecific effects .
Q. What strategies enable comparative analysis of this compound with morpholine-containing analogs?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like proteases or kinases. Experimentally, SPR (surface plasmon resonance) measures real-time interactions, while competitive inhibition assays quantify IC₅₀ values against reference inhibitors .
Q. What mechanistic insights explain its potential as an enzyme inhibitor?
- Methodological Answer : The morpholine ring’s oxygen atoms may coordinate catalytic metal ions (e.g., Zn²⁺ in metalloproteases). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, and X-ray crystallography of enzyme-ligand complexes reveals key interactions (e.g., hydrogen bonds with active-site residues) .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., Cbz group oxidation). LC-MS monitors decomposition products, while Arrhenius modeling predicts shelf life. Store at -20°C in anhydrous DMSO to prevent hydrolysis .
Q. What methodological approaches optimize its use as a building block in peptidomimetics?
- Methodological Answer : Incorporate into solid-phase synthesis via Fmoc/t-Bu strategies. Use orthogonal protecting groups (e.g., Alloc for side chains) to enable selective functionalization. Post-synthetic modifications, such as click chemistry with ethynyl derivatives, enhance diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
